![molecular formula C21H22N4O3S B4580167 4-({[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉](/img/structure/B4580167.png)

4-({[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉

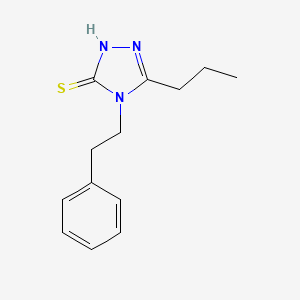

描述

The compound is of interest due to its structural complexity and potential biological activity. It incorporates elements such as a morpholine ring, a 1,2,4-triazole moiety, and a methoxyphenyl group, suggesting versatility in chemical reactivity and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, including cyclization, alkylation, and acylation processes. For instance, compounds with similar structures have been synthesized through reactions involving aromatic propargylated aldehydes, azides, and aminobenzophenone derivatives in the presence of catalytic amounts of acidic ionic liquid and copper salts, indicating a possible route for synthesizing the compound (Dabiri, Salehi, Bahramnejad, & Sherafat, 2010).

Molecular Structure Analysis

Structural analyses often utilize techniques such as X-ray crystallography, which can reveal the arrangement of atoms within the molecule and the conformation of its rings. Studies on similar molecules have shown dihedral angles between different rings, indicating the spatial orientation of these groups and their potential impact on the molecule's chemical properties and biological activity (Jian-Guo Wu et al., 2008).

Chemical Reactions and Properties

The compound's functional groups suggest it may undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of a morpholine ring and a 1,2,4-triazole moiety may also imply the potential for forming hydrogen bonds and participating in biochemically relevant interactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be influenced by the compound's molecular structure. For example, similar compounds have been shown to crystallize in specific space groups, with melting points and solubility that depend on their structural conformations (Duan et al., 2014).

科学研究应用

代谢研究

一项专注于吗啉类 2-((4-(2-甲氧基苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基)硫代)乙酸盐(一种活性药物成分 (API))代谢的研究,揭示了通过色谱法和质谱检测确定主要代谢物结构的过程。这项研究为相关化合物的代谢途径及其在药物开发和药代动力学中的潜在影响提供了见解 (Varynskyi & Kaplaushenko, 2020)。

抗菌活性

另一条研究途径探索了新型 1,2,4-三唑衍生物的合成和抗菌活性。该研究表明,某些衍生物对各种测试微生物表现出良好至中等活性,突显了 4-({[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉及其相关化合物在开发新型抗菌剂方面的潜力 (Bektaş 等,2010)。

缓蚀抑制作用

已经研究了结构明确的 1,2,3-三唑衍生物在酸性介质中对低碳钢的缓蚀抑制性能。这项研究表明,4-({[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉和类似化合物可用作有效的缓蚀剂,在工业过程中和材料保存中具有潜在应用 (Hrimla 等,2021)。

分析方法开发

用于检测散装药物中杂质的分析方法的开发和验证突出了 4-({[4-(4-甲氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰基)吗啉在确保药品质量和安全方面的重要性。此类研究对于法规遵从性和治疗效果至关重要 (Varynskyi & Kaplaushenko, 2017)。

强制降解研究

吗啉类 2-((4-(2-甲氧基苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基)硫代)乙酸盐的强制降解研究有助于了解药物化合物的稳定性和保质期。识别潜在降解产物对于药物安全性和有效性至关重要 (Varynskyi & Kaplaushenko, 2019)。

属性

IUPAC Name |

2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-27-18-9-7-17(8-10-18)25-20(16-5-3-2-4-6-16)22-23-21(25)29-15-19(26)24-11-13-28-14-12-24/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKYIHROUZYKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)

![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)

![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)

![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)

![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)